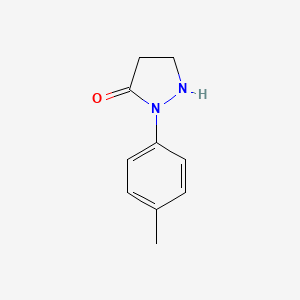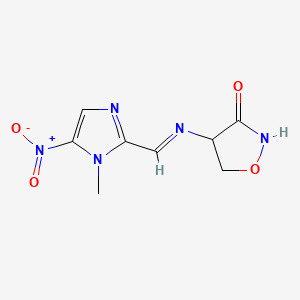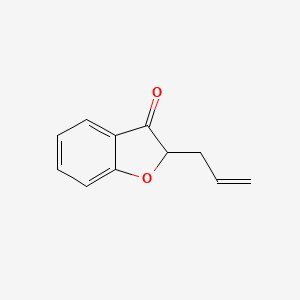
3(2H)-Benzofuranone, 2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allylbenzofuran-3(2H)-one is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. The structure of 2-Allylbenzofuran-3(2H)-one consists of a benzene ring fused to a furan ring, with an allyl group attached to the second carbon of the furan ring.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method to synthesize 2-Allylbenzofuran-3(2H)-one involves the Friedel-Crafts acylation of benzofuran with allyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of benzofuran with allyl halides under mild conditions.
Industrial Production Methods: Industrial production methods for 2-Allylbenzofuran-3(2H)-one typically involve large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity.
Types of Reactions:
Oxidation: 2-Allylbenzofuran-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form 2-allylbenzofuran.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the allyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products:
Oxidation: Oxidized derivatives such as 2-allylbenzofuran-3(2H)-one oxide.
Reduction: 2-Allylbenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Allylbenzofuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Allylbenzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound without the allyl group.
2-Methylbenzofuran-3(2H)-one: A similar compound with a methyl group instead of an allyl group.
2-Ethylbenzofuran-3(2H)-one: A compound with an ethyl group instead of an allyl group.
Uniqueness: 2-Allylbenzofuran-3(2H)-one is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. The allyl group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the biological activities of 2-Allylbenzofuran-3(2H)-one may differ from those of its analogs due to the specific interactions of the allyl group with molecular targets.
Propriétés
Numéro CAS |
104034-51-7 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-prop-2-enyl-1-benzofuran-3-one |
InChI |
InChI=1S/C11H10O2/c1-2-5-10-11(12)8-6-3-4-7-9(8)13-10/h2-4,6-7,10H,1,5H2 |
Clé InChI |
DPFUGCZLCZLPRV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1C(=O)C2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



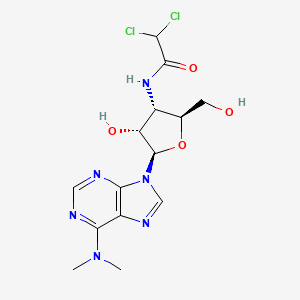

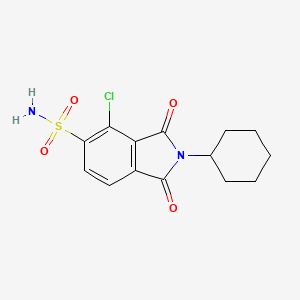
![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)
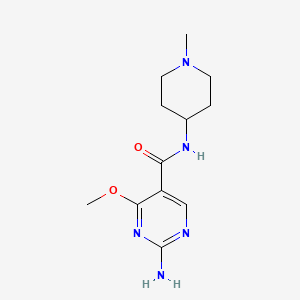
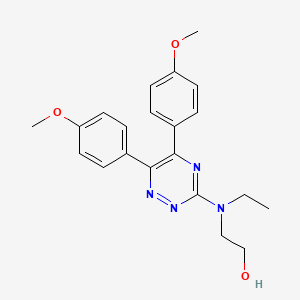
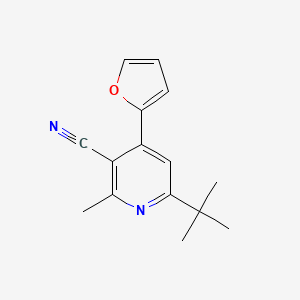
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)

